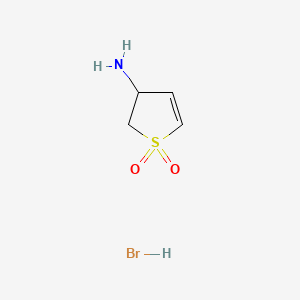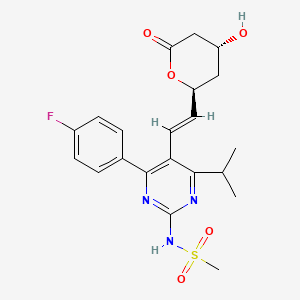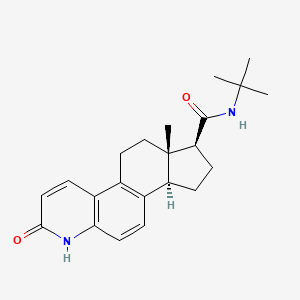
(S)-PraMipexole-d5 Dihydrochloride
Vue d'ensemble
Description
(S)-Pramipexole-d5 is intended for use as an internal standard for the quantification of (S)-pramipexole by GC- or LC-MS. (S)-Pramipexole is a dopamine D2S, D2L, D3, and D4 receptor agonist (EC50s = 426.58, 338.84, 2.24, and 128.82 nM, respectively, in a [35S]GTPγS binding assay). It is also a partial agonist of α2A-adrenergic receptors (α2A-ARs; EC50 = 3,548.13 nM). (S)-Pramipexole is selective for dopamine D2-4 receptors (Kis = 954.99, 1,698.24, 12.59, 128.82 nM for D2S, D2L, D3, and D4 receptors, respectively, in a radioligand binding assay) over D1 and D5 receptors (Kis = >10,000 nM for both). It prevents MPTP-induced decreases in the number of dopaminergic neurons in the substantia nigra pars compacta in common marmosets when administered at a dose of 60 μg/kg per day before, during, and after administration of MPTP. Formulations containing (S)-pramipexole have been used in the treatment of Parkinson's disease and restless legs syndrome.
(S)-Pramipexole-d5 Dihydrochloride is a labeled analogue of (S)-Pramipexole Dihydrochloride, a dopamine-D2-receptor agonist. Antiparkinsonian.
Mécanisme D'action
Target of Action
(S)-PraMipexole-d5 Dihydrochloride is a non-ergot dopamine agonist . Its primary targets are the dopamine receptors, specifically the D2 subfamily of dopamine receptors . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain.
Mode of Action
This compound interacts with its targets by binding to the D2, D3, and D4 dopamine receptors . By binding to these receptors, it stimulates dopamine activity on the nerves of the striatum and substantia nigra, which are areas of the brain involved in movement and reward.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving dopamine signaling. By acting as an agonist at dopamine receptors, it enhances dopaminergic transmission in the brain. This can lead to downstream effects such as improved motor control and reduced symptoms of Parkinson’s disease .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced dopaminergic signaling in the brain. This can lead to improved motor control and a reduction in the symptoms of conditions like Parkinson’s disease and Restless Legs Syndrome .
Propriétés
IUPAC Name |
(6S)-6-N-(2,2,3,3,3-pentadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1/i1D3,2D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNWXHSYPXQFSK-DTYNNZMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)






![Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride](/img/structure/B585782.png)

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide](/img/structure/B585786.png)

